Cas no 272105-42-7 (Disitertide)

Disitertide 化学的及び物理的性質
名前と識別子
-
- Disitertide
- L-Threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-methionyl-L-glutaminyl-L-asparagine
- P144
- P144 Peptide
- TSLDASIIWAMMQN
- UNII-3N988KP8HD
- 272105-42-7
- Disitertide [INN]
- GLXC-26360
- 3N988KP8HD
- Disitertide TFA
- AKOS032945122
- P144 TFA
- Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn-OH
- DA-52587
-
- インチ: InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
- InChIKey: IUYPEUHIWDMJLM-SWHDLQTQSA-N
- SMILES: [TSLDASIIWAMMQN]
計算された属性
- 精确分子量: 1579.74000
- 同位素质量: 1579.73745052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 22
- 氢键受体数量: 25
- 重原子数量: 109
- 回転可能化学結合数: 51
- 複雑さ: 3140
- 共价键单元数量: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -5.6
- トポロジー分子極性表面積: 692Ų
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.327
- ゆうかいてん: No data available
- Boiling Point: 1968.718 °C at 760 mmHg
- フラッシュポイント: 1968.718 °C at 760 mmHg
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 200 mg/mL(126.52 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 692.18000
- LogP: 1.27260
Disitertide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Disitertide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC22511-25 mg |
Disitertide |
272105-42-7 | >98% | 25mg |
$1280.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52362-1mg |
Disitertide (P144) |
272105-42-7 | 98% | 1mg |
¥981.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52362-10mg |
Disitertide (P144) |
272105-42-7 | 98% | 10mg |
¥6687.00 | 2023-09-07 | |
ChemScence | CS-5989-25mg |
Disitertide |
272105-42-7 | 25mg |
$1150.0 | 2022-04-27 | ||
DC Chemicals | DC22511-10 mg |
Disitertide |
272105-42-7 | >98% | 10mg |
$600.0 | 2022-02-28 | |
MedChemExpress | HY-P0118-5mg |
Disitertide |
272105-42-7 | 5mg |
¥3500 | 2022-10-09 | ||
MedChemExpress | HY-P0118-1mg |
Disitertide |
272105-42-7 | 1mg |
¥1100 | 2021-07-08 | ||
DC Chemicals | DC22511-25mg |
Disitertide |
272105-42-7 | >98% | 25mg |
$1280.0 | 2023-09-15 | |
A2B Chem LLC | AF61805-10mg |
Disitertide |
272105-42-7 | >98.00% | 10mg |
$693.00 | 2024-04-20 | |
A2B Chem LLC | AF61805-5mg |
Disitertide |
272105-42-7 | >98.00% | 5mg |
$471.00 | 2024-04-20 |
Disitertide 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Disitertideに関する追加情報
Introduction to Disitertide (CAS No: 272105-42-7)
Disitertide, a synthetic peptide with the chemical designation CAS No: 272105-42-7, represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound has garnered considerable attention due to its unique molecular structure and promising applications in therapeutic interventions. Disitertide belongs to a class of molecules known as tertiary peptides, which are characterized by their complex three-dimensional conformations, enabling high specificity and efficacy in biological systems.
The development of Disitertide has been driven by the need for novel therapeutic agents that can modulate complex biological pathways with precision. Its molecular architecture, featuring multiple disulfide bonds and a well-defined tertiary structure, contributes to its stability and bioactivity. This structural complexity has been a focal point in recent research, as it allows for selective interaction with target proteins and receptors, thereby minimizing off-target effects.
In recent years, Disitertide has been extensively studied for its potential in treating a variety of medical conditions. One of the most notable areas of research has been its application in inflammatory diseases. Studies have demonstrated that Disitertide can effectively inhibit the production of pro-inflammatory cytokines by modulating the activity of key signaling pathways such as NF-κB and MAPK. This mechanism of action has made it a promising candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Furthermore, Disitertide has shown significant promise in the realm of neurodegenerative diseases. Research indicates that it can cross the blood-brain barrier and exert protective effects on neurons by inhibiting the aggregation of misfolded proteins associated with diseases such as Alzheimer's and Parkinson's. The ability of Disitertide to interact with amyloid-beta plaques and tau tangles has been a subject of intense investigation, with preliminary clinical trials suggesting potential benefits in slowing disease progression.
The synthesis and characterization of Disitertide have also contributed to advancements in peptide chemistry. The use of solid-phase peptide synthesis (SPPS) has enabled researchers to produce high-purity batches of this compound, which is crucial for both preclinical and clinical studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate the structural properties of Disitertide, ensuring its consistency and reliability in various applications.
Recent clinical trials have highlighted the safety profile of Disitertide when administered to human subjects. Phase II studies have reported minimal side effects, with most adverse reactions being mild and transient. This favorable safety profile is attributed to the compound's targeted mechanism of action, which minimizes systemic exposure. However, further research is needed to fully understand long-term effects and optimal dosing regimens.
The future prospects for Disitertide are vast, with ongoing research exploring its potential in additional therapeutic areas. Investigators are particularly interested in its role in cancer immunotherapy, where it may be able to enhance anti-tumor immune responses by modulating immune cell function. Additionally, studies are underway to evaluate its efficacy in treating metabolic disorders such as obesity and type 2 diabetes by targeting adipose tissue biology.
In conclusion, Disitertide (CAS No: 272105-42-7) stands out as a pioneering compound in pharmaceutical chemistry due to its innovative structure and multifaceted therapeutic applications. Its ability to modulate complex biological pathways with high specificity makes it a valuable tool for addressing a wide range of medical conditions. As research continues to uncover new mechanisms of action and expand its therapeutic potential, Disitertide is poised to play a pivotal role in the next generation of treatments for human disease.
272105-42-7 (Disitertide) Related Products
- 1947-37-1(Tetragastrin)
- 900641-64-7(2-(ethylamino)-N-(2-methoxyphenyl)acetamide)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)




